2-{6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-5-yl}-N-(3-methylphenyl)acetamide
Description
This compound is a quinazoline derivative featuring a [1,3]dioxolo[4,5-g]quinazolin core substituted with a 3-phenyl-1,2,4-oxadiazole moiety at the 7-position and an N-(3-methylphenyl)acetamide group at the 5-position. Its molecular formula is C₂₈H₂₃N₅O₇ (estimated molecular weight: ~541.52 g/mol), with a logP value of ~4.6, indicating moderate lipophilicity . The 3-methylphenyl substituent distinguishes it from closely related analogs, such as the 4-methoxyphenyl variant (E843-0221, molecular weight: 527.49 g/mol) .
Properties
IUPAC Name |
2-[6,8-dioxo-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-[1,3]dioxolo[4,5-g]quinazolin-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O6/c1-16-6-5-9-18(10-16)28-23(33)13-31-20-12-22-21(36-15-37-22)11-19(20)26(34)32(27(31)35)14-24-29-25(30-38-24)17-7-3-2-4-8-17/h2-12H,13-15H2,1H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYPRSJUQIUTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC4=C(C=C3C(=O)N(C2=O)CC5=NC(=NO5)C6=CC=CC=C6)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Oxadiazole vs. Triazole : Replacement of the 1,2,4-oxadiazole with a triazole ring (as in triazoloquinazolines) reduces aromatic electron density, which may impact interactions with hydrophobic enzyme pockets .
- Synthetic Flexibility : Analogous compounds (e.g., 8a, 8b) are synthesized via nucleophilic substitution or condensation reactions, suggesting the target compound could be optimized using similar routes .
Bioactivity and Mode of Action
- Structural-Bioactivity Correlation : Hierarchical clustering of bioactivity profiles (NCI-60 dataset) reveals that structurally similar quinazoline derivatives cluster together, implying shared modes of action such as kinase inhibition or DNA intercalation .
- Similarity Indexing : Computational methods (e.g., Tanimoto coefficients) quantify structural similarity. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor) based on fingerprint analysis . Applying such metrics to the target compound and its analogs could predict overlapping targets (e.g., HDACs, topoisomerases).
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s logP (~4.6) aligns with E843-0221 (logP = 4.609), suggesting comparable membrane permeability and oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
